molecular formula C7H9ClN2 B1590346 4-Chloro-6-ethyl-2-methylpyrimidine CAS No. 89966-72-3

4-Chloro-6-ethyl-2-methylpyrimidine

Cat. No. B1590346
CAS RN: 89966-72-3
M. Wt: 156.61 g/mol
InChI Key: JQRFVVPNKXQKBM-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-methylpyrimidine is a halogenated heterocycle with the empirical formula C7H9ClN2 . It has a molecular weight of 156.61 . The compound is a solid and its SMILES string is ClC1=CC(CC)=NC©=N1 .


Molecular Structure Analysis

The InChI key for 4-Chloro-6-ethyl-2-methylpyrimidine is JQRFVVPNKXQKBM-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.


Physical And Chemical Properties Analysis

4-Chloro-6-ethyl-2-methylpyrimidine is a solid . It has a density of 1.143g/cm3 and a molecular weight of 156.613 Da . The boiling point is 209.1ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Anilinopyrimidines

4-Chloro-6-ethyl-2-methylpyrimidine: is used in the synthesis of anilinopyrimidines , which are compounds of significant interest due to their biological activities. Anilinopyrimidines have been evaluated as fungicides, pesticides, and more recently, as kinase inhibitors with potential antiproliferative activity against cancer cell lines . The microwave-assisted synthesis of these compounds from 4-Chloro-6-ethyl-2-methylpyrimidine offers a rapid and efficient method for producing various anilinopyrimidine derivatives .

Development of Supramolecular Networks

This chemical serves as a building block in the generation of supramolecular networks for molecular recognition. The ability to create complex structures at the molecular level has implications in the development of new materials and nanotechnology .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . It is also classified as a combustible solid .

properties

IUPAC Name

4-chloro-6-ethyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRFVVPNKXQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522505
Record name 4-Chloro-6-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethyl-2-methylpyrimidine

CAS RN

89966-72-3
Record name 4-Chloro-6-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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